9-ethyl-3-(2-nitrovinyl)-9H-carbazole
Description
Properties
IUPAC Name |
9-ethyl-3-[(E)-2-nitroethenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-17-15-6-4-3-5-13(15)14-11-12(7-8-16(14)17)9-10-18(19)20/h3-11H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJVPYHYDVZOOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Conformational Differences
Substituent Effects on Planarity and Conjugation
9-Ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]-9H-carbazole :
- The thiophene-vinyl substituent introduces moderate electron-withdrawing effects. The dihedral angles between the thiophene and carbazole rings are 9.6°–17.8° , indicating partial planarity and enhanced conjugation compared to N-linked derivatives .
- Synthesis : Prepared via Wittig reaction between N-ethylcarbazole-3-aldehyde and thiophene-based phosphonium salts .
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole :
9-Ethyl-3-(prop-1-ynyl)-9H-carbazole :
3,6-Diiodo-9-ethyl-9H-carbazole :
Nitrovinyl vs. Other Electron-Withdrawing Groups
- The nitrovinyl group in 9-ethyl-3-(2-nitrovinyl)-9H-carbazole provides stronger electron-withdrawing effects than thiophene or ethynyl groups, likely leading to:
Electronic and Optoelectronic Properties
Absorption and Emission
*Predicted based on nitro group’s electron-withdrawing strength.
Charge Transport and Stability
Q & A
Basic Synthesis and Characterization
Q1. What are the key methodological considerations for synthesizing 9-ethyl-3-(2-nitrovinyl)-9H-carbazole? A1. Synthesis typically involves a Wittig or Horner-Wadsworth-Emmons reaction between 9-ethylcarbazole-3-carbaldehyde and a nitrovinyl phosphonium salt. Critical steps include:
- Reagent stoichiometry : A 1:1 molar ratio of aldehyde to nitrovinyl reagent to minimize side reactions .
- Solvent selection : Use of anhydrous THF or DMF under nitrogen to prevent hydrolysis of intermediates .
- Purification : Column chromatography with chloroform/petroleum ether (1:8 v/v) yields high-purity product, confirmed by TLC and recrystallization in ethanol .
Q2. Which analytical techniques are most reliable for characterizing this compound? A2. A combination of methods ensures structural validation:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C: ~1.33–1.48 Å) and dihedral angles (e.g., 9.6–17.8° between carbazole and nitrovinyl planes) .
- NMR spectroscopy : NMR shows distinct peaks for the ethyl group (δ ~1.4 ppm, triplet) and nitrovinyl protons (δ ~6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 295.12) .
Physicochemical Properties
Q3. What are the critical physicochemical properties of this compound? A3. Key properties include:
- Thermal stability : Melting point ~118–120°C (similar to ethylcarbazole derivatives) .
- Solubility : Soluble in chloroform, THF, and DMSO; insoluble in water or hexane .
- Electronic properties : Extended π-conjugation from the nitrovinyl group enhances intramolecular charge transfer, as evidenced by UV-Vis absorption at λ ~350–400 nm .
Advanced Research Questions
Q4. How does the nitrovinyl group influence the compound’s electronic properties? A4. The nitrovinyl group acts as an electron-withdrawing moiety, lowering the LUMO energy and enhancing charge-transfer efficiency. Computational studies (DFT) reveal:
- Reduced HOMO-LUMO gap (~3.2 eV) compared to non-nitrated analogs (~3.8 eV) .
- Polarized electron density at the nitro group, confirmed by electrostatic potential maps .
Q5. What crystallographic challenges arise when analyzing this compound? A5. Challenges include:
- Disorder in crystal packing : Ethyl and nitrovinyl groups may exhibit positional disorder, requiring refinement with SHELXL .
- Planarity deviations : Dihedral angles between carbazole and nitrovinyl groups vary (9.6–17.8°), impacting π-stacking interactions .
Q6. How does the nitro group affect chemical stability under ambient conditions? A6. The nitro group increases susceptibility to photodegradation. Methodological mitigation strategies:
- Storage : Inert atmosphere (Ar/N) and dark conditions at 2–8°C .
- Stability assays : Monitor decomposition via HPLC (retention time shifts) and FTIR (loss of NO peaks at ~1520 cm) .
Biological and Material Applications
Q7. What methodologies are used to study its potential biological activity? A7. In vitro assays include:
- Antimicrobial testing : Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity assays : MTT protocol on cancer cell lines (IC determination) .
- Binding studies : Fluorescence quenching with BSA (Stern-Volmer plots) to assess protein interactions .
Q8. How do researchers resolve contradictions in reported biological activity data? A8. Discrepancies often stem from purity or isomerism. Best practices:
- Batch validation : HPLC purity >98% and -NMR integration ratios (e.g., 1:2 for ethyl protons) .
- Isomer control : Ensure E/Z isomer purity via recrystallization (e.g., E-isomer predominates in ethanol) .
Methodological Optimization
Q9. What strategies improve regioselectivity in derivatizing this compound? A9. Key approaches:
- Directed ortho-metalation : Use LDA to deprotonate the carbazole C-6 position for halogenation .
- Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at 80°C .
Q10. How can computational modeling guide experimental design? A10. Tools like Gaussian (DFT) or CrystalExplorer predict:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
